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Compound of Interest

Compound Name: 4-Guanidinobenzoic acid

Cat. No.: B092259 Get Quote

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of various 4-Guanidinobenzoic acid
derivatives that have been investigated as inhibitors of key physiological enzymes. The

inhibitory activities of these compounds, primarily targeting serine proteases such as

enteropeptidase, trypsin, and plasmin, are presented with supporting quantitative data and

detailed experimental methodologies. This document is intended to serve as a valuable

resource for researchers and professionals engaged in the field of drug discovery and

development.

Quantitative Data Summary
The inhibitory potencies of several 4-Guanidinobenzoic acid derivatives are summarized in

the tables below. The data, represented as IC50 values, have been compiled from various

studies to facilitate a clear comparison of the compounds' performance against different

enzymatic targets.

Table 1: Inhibitory Activity of 4-Guanidinobenzoate Derivatives against Human Enteropeptidase
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Compound Modification IC50 (initial) (μM) [95% CI]

1c Glycine moiety 0.048 (0.042 - 0.054)

2a Aspartic acid moiety 0.009 (0.008 - 0.010)

2b Asparagine moiety 0.033 (0.029 - 0.038)

2c Glutamic acid moiety 0.012 (0.010 - 0.013)

Data sourced from a study on

novel enteropeptidase

inhibitors for the treatment of

obesity[1].

Table 2: Inhibitory Activity of Guanidinobenzoic Acid Ester Derivatives against Trypsin and Nitric

Oxide (NO)
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Compound Target IC50 (μM)

6a Trypsin 0.0756

6c Trypsin
Not specified, but noted as

excellent

6d Trypsin
Not specified, but noted as

excellent

6e Trypsin
Not specified, but noted as

excellent

7j Trypsin
Not specified, but noted as

excellent

Nafamostat Trypsin More potent than compounds

Gabexate Trypsin More potent than compounds

6a NO 1.618

6b NO 2.276

6c NO 3.022

Data from a study on

guanidinobenzoic acid ester

derivatives with anti-trypsin

and anti-inflammatory

effects[2].

Table 3: Inhibitory Activity of N-substituted-carbamoylmethyl-p-(p-

guanidinobenzoyloxy)phenylalkanoate Derivatives against Plasmin and Trypsin
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Compound R1 R2 Z

50%
Inhibition
against
Plasmin
(μg/ml)

50%
Inhibition
against
Trypsin
(μg/ml)

Example 1 n-propyl n-propyl p-phenylene 0.07 0.02

Example 2 n-butyl n-butyl p-phenylene 0.1 0.03

Example 3 ethyl ethyl p-phenylene 0.1 0.03

Example 4 methyl methyl p-phenylene 0.3 0.07

Example 5 H n-hexyl p-phenylene 0.3 0.07

Example 6 H cyclohexyl p-phenylene 0.3 0.07

Data

extracted

from a patent

on

guanidinoben

zoic acid

derivatives

with anti-

plasmin and

anti-trypsin

activities[3].

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These

protocols are essential for the replication and validation of the presented findings.

Human Enteropeptidase Inhibition Assay
This assay is designed to determine the in vitro inhibitory activity of compounds against human

enteropeptidase.
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Procedure: The assay is conducted by incubating human enteropeptidase, a suitable

substrate, and the test compound at room temperature for a specified period (e.g., 6 minutes

for initial IC50 determination).

Data Analysis: The concentration of the compound that results in a 50% inhibition of the

enzyme's activity (IC50) is calculated. The results are typically presented with 95%

confidence intervals.[1]

Trypsin Inhibition Assay
This in vitro assay evaluates the inhibitory potential of compounds against the enzyme trypsin.

Reaction System: A typical system comprises 0.4 ml of trypsin (1.25 μg/ml), 0.5 ml of p-

tosylarginine methyl ester (20 mM) in a Tris-HCl buffer (pH 8.5), and 0.1 ml of the test

compound solution at various concentrations.

Incubation: The reaction mixture is incubated at 37° C.

Data Analysis: The concentration of the test compound that exhibits 50% inhibition against

trypsin is determined.[3]

Plasmin Inhibition Assay
This assay measures the in vitro inhibitory activity of compounds against the enzyme plasmin.

Reaction System: The assay system contains 0.1 ml of human euglobulin (10-fold dilution),

0.1 ml of streptokinase (2000 unit/ml), 0.4 ml of fibrinogen (4% solution), 0.3 ml of a 0.1 M

borate saline buffer solution (pH 7.4), and 0.1 ml of the test compound solution at various

concentrations.

Incubation: The mixture is allowed to react at 37° C for 30 minutes.

Data Analysis: The concentration at which the test compound demonstrates 50% inhibition

against plasmin is determined.[3]
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The following diagrams, created using the DOT language, illustrate key processes and

pathways relevant to the study of 4-Guanidinobenzoic acid derivatives as inhibitors.
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Click to download full resolution via product page

Caption: Experimental workflow for inhibitor design and evaluation.

Tissue Injury

Proinflammatory Cytokines

Trypsinogen Activation

Trypsin

Protease Cascade

Inflammation & Cell Death

4-Guanidinobenzoic Acid Derivatives

Click to download full resolution via product page

Caption: Simplified pathway of trypsin's role in pancreatitis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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